N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide

Description

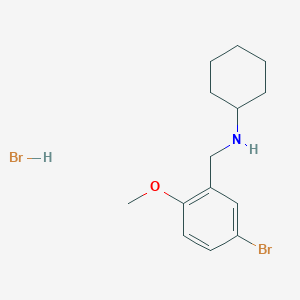

N-(5-Bromo-2-methoxybenzyl)cyclohexanamine hydrobromide (CAS: 1609400-26-1, C₁₄H₂₁Br₂NO) is a brominated aromatic amine salt featuring a cyclohexanamine moiety linked to a 5-bromo-2-methoxybenzyl group via a methylene bridge. Its molecular weight is 379.13 g/mol, and it is supplied as a hydrobromide salt, enhancing its stability and crystallinity . The compound’s SMILES notation (COC1=CC=C(Br)C=C1CNC2CCCCC2.[H]Br) highlights the methoxy group at the 2-position and bromine at the 5-position on the benzyl ring. Notably, this product has been discontinued due to undisclosed reasons, though its structural analogs remain of interest in chemical research .

Properties

IUPAC Name |

N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO.BrH/c1-17-14-8-7-12(15)9-11(14)10-16-13-5-3-2-4-6-13;/h7-9,13,16H,2-6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGRVGIRKTXICH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CNC2CCCCC2.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with cyclohexanamine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is isolated as a hydrobromide salt by the addition of hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclohexanamine moiety.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution: Products include various substituted benzyl derivatives.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Reduction: Products include dehalogenated compounds or modified amines.

Scientific Research Applications

N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide involves its interaction with specific molecular targets. The brominated benzyl group and the cyclohexanamine moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen and Methoxy Positioning

- 5-Bromo-2-methoxybenzyl (Target Compound) : The electron-withdrawing bromine at the 5-position and electron-donating methoxy at the 2-position create a polarized aromatic system. This contrasts with analogs like 3-bromo-5-chloro-2-hydroxybenzaldehyde derivatives (e.g., compound 11 in ), where chlorine and hydroxyl groups introduce distinct electronic and hydrogen-bonding properties .

- 5-Bromo-2-hydroxybenzyl (Compound 8, ) : Replacing methoxy with hydroxy increases hydrogen-bonding capacity, as seen in its IR spectrum (νmax 3235 cm⁻¹ for OH) and higher melting point (330–331°C vs. undisclosed for the target compound) .

Aromatic vs. Heteroaromatic Systems

Compounds like 6-chloro-7-methyl-3-[2-(1H-pyrrol-2-yl)methylene-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (12, ) incorporate heteroaromatic pyrrole rings. These systems exhibit distinct NMR shifts (e.g., δ 6.20–6.25 ppm for pyrrole protons) compared to the purely aromatic target compound, underscoring the impact of heteroatoms on electronic environments .

Physicochemical Properties

Spectral Data Comparison

Elemental Analysis

| Compound | %C (Calc/Found) | %H (Calc/Found) | %N (Calc/Found) |

|---|---|---|---|

| Target Compound | Not reported | Not reported | Not reported |

| 5-Bromo-2-hydroxybenzyl derivative (8) | 40.47/40.45 | 2.76/2.80 | 8.85/8.90 |

| Nitrofuran derivative (13) | 40.55/40.58 | 2.68/2.65 | 13.55/13.50 |

Stability and Handling

The target compound requires storage in dry, ventilated conditions (<50°C) to prevent decomposition, a common requirement for hydrobromide salts. In contrast, benzodithiazine derivatives (e.g., compound 10, ) with sulfonyl groups (SO₂) exhibit higher thermal stability (mp 311–312°C) due to strong dipole interactions .

Biological Activity

N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a cyclohexanamine backbone with a 5-bromo-2-methoxybenzyl substituent. The presence of both bromine and methoxy groups enhances its reactivity and solubility, which are critical for its biological interactions. The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Chemical Formula | CHBrN |

| Molecular Weight | 284.19 g/mol |

| Functional Groups | Amine, Bromine, Methoxy |

Preliminary studies suggest that this compound may interact with various neurotransmitter systems. Its mechanism of action likely involves binding to specific receptors or enzymes, modulating their activity, and influencing cellular processes related to neurotransmitter regulation and signal transduction.

The compound's interaction with biological targets is still under investigation, but initial findings indicate its potential role in affecting physiological processes through neurotransmitter modulation.

Neurotransmitter Modulation

Research indicates that this compound may significantly affect neurotransmitter systems. This modulation could have implications for treating conditions such as depression or anxiety, where neurotransmitter imbalances are prevalent.

Case Studies and Research Findings

- Neurotransmitter Interaction Studies : Initial research has demonstrated that the compound may influence dopamine and serotonin pathways, which are crucial in mood regulation and cognitive function.

- Comparative Studies : In a comparative analysis with structurally similar compounds, N-(5-bromo-2-methoxybenzyl)cyclohexanamine exhibited unique reactivity patterns that could enhance its biological efficacy compared to analogs lacking the methoxy group or having different halogen substitutions.

- Toxicity Assessments : Toxicological evaluations are essential for understanding the safety profile of this compound. Preliminary assessments indicate low cytotoxicity in vitro, suggesting a favorable therapeutic index for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.